molecular formula C8H7N3 B102948 4-Phenyl-4H-1,2,4-triazole CAS No. 16227-12-6

4-Phenyl-4H-1,2,4-triazole

Cat. No. B102948
CAS RN: 16227-12-6
M. Wt: 145.16 g/mol
InChI Key: YAHHNSBXSDGEFB-UHFFFAOYSA-N
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Description

4-Phenyl-4H-1,2,4-triazole is a chemical compound that has been used in the development of various complexes, such as platinum (ii) complexes, which are used as ancillary ligands for efficient green OLEDs . It has also been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer .


Synthesis Analysis

The synthesis of 4-Phenyl-4H-1,2,4-triazole involves several steps. Initially, benzoic acid hydrazide is synthesized, which is then reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate . Another method involves triflic anhydride activation followed by microwave-induced cyclodehydration for a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-4H-1,2,4-triazole has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A detailed X-ray crystallography structural analysis of model triazole was also carried out .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenyl-4H-1,2,4-triazole are diverse. For instance, it has been used as an efficient and selective reagent for the oxidation of thiols to disulfides . It has also been used in the synthesis of annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-4H-1,2,4-triazole include a molecular weight of 145.16 .

Scientific Research Applications

    Pharmaceutical Chemistry

    • 1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
    • They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
    • The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
    • They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

    Materials Science

    • A study demonstrates that the ancillary ligand attached with a 4-phenyl-4H-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient OLEDs .

    Agrochemistry

    • 1,2,4-Triazoles are used in agrochemicals due to their unique structure and properties .
    • They can be used as growth regulators in plants and as pesticides .

    Organic Catalysts

    • 1,2,4-Triazoles can act as organic catalysts .
    • They can facilitate various chemical reactions, enhancing the rate and selectivity .

    Antiviral Applications

    • Triazole derivatives have shown significant antiviral activities .
    • They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .

    Antidepressant Applications

    • Triazoles and their derivatives have shown antidepressant activities .
    • They can interact with various receptors in the brain, potentially alleviating symptoms of depression .

    Antitubercular Applications

    • Triazole derivatives have shown significant antitubercular activities .
    • They can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular drug development .

    Anticonvulsant Applications

    • Triazoles and their derivatives have shown anticonvulsant activities .
    • They can interact with various receptors in the brain, potentially alleviating symptoms of seizures .

    Organocatalysis

    • Triazoles can act as organocatalysts .
    • They can facilitate various chemical reactions, enhancing the rate and selectivity .

    Materials Science

    • A study demonstrates that the ancillary ligand attached with a 4-phenyl-4H-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient OLEDs .

    Synthetic Techniques

    • Triazoles are used in several facile and convenient synthetic techniques along with its versatile interaction with biological systems .

    Antimicrobial Applications

    • The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Safety And Hazards

Safety measures for handling 4-Phenyl-4H-1,2,4-triazole include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHHNSBXSDGEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167350
Record name 1H-1,2,4-Triazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4H-1,2,4-triazole

CAS RN

16227-12-6
Record name 4-Phenyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16227-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
710
Citations
KR Patel, JG Brahmbhatt, PA Pandya, DG Daraji… - Journal of Molecular …, 2021 - Elsevier
Cellular tumor antigen p53 is significant for cancer prevention and its mutation is most documented genomic change in human cancers. Thus, restoration of p53 function by interruption …
Number of citations: 16 www.sciencedirect.com
L Labanauskas, E Udrenaite, P Gaidelis, A Brukštus - Il Farmaco, 2004 - Elsevier
New S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols (5a–c, 6a–c) and 5-(2-,3- and 4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols (7a–c, 8a–c, 9a–c) were …
Number of citations: 220 www.sciencedirect.com
L Labanauskas, V Kalcas, E Udrenaite, P Gaidelis… - Die …, 2001 - europepmc.org
New 1-acylderivatives of 5-alkylthio-3-(3, 4-dimethoxyphenyl)-4H-1, 2, 4-triazole (5c-f, 6d-f) were synthesized by the acylation of 5-alkylthio-3-(3, 4-dimethoxyphenyl)-4H-1, 2, 4-triazoles …
Number of citations: 179 europepmc.org
GS Hassan, SM El-Messery, FAM Al-Omary… - European journal of …, 2013 - Elsevier
A new series of compounds possessing 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton was designed, synthesized, and evaluated for their in vitro DHFR inhibition, …
Number of citations: 69 www.sciencedirect.com
GV Suresh Kumar, Y Rajendra Prasad… - Medicinal Chemistry …, 2013 - Springer
A series of novel 4-isopropylthiazol-4-phenyl-1,2,4-triazol derivatives, N′-(substituted benzylidene)-2-(5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetohydrazides 4a…
Number of citations: 28 link.springer.com
SA Khanum, S Shashikanth, BS Sudha - Science Asia, 2003 - thaiscience.info
Substituted aroylaryloxy acetohydrazides (4a-e) have been synthesized from ethyl aroylaryloxy acetates (3a-e) and condensed with phenyl isothiocyanate to yield corresponding …
Number of citations: 26 www.thaiscience.info
Y Uygun, H Bayrak, H ÖZKAN - Turkish Journal of Chemistry, 2013 - journals.tubitak.gov.tr
5, 5'-Methylenebis (4--phenyl-4H-1, 2, 4-triazole-3-thiol)(2) was synthesized starting from hydrazinecarbothioamide compound (1). Treatment of compound 2 with ethyl bromoacetate …
Number of citations: 11 journals.tubitak.gov.tr
MN Mousa - Basrah Journal of Veterinary Research, 2012 - iasj.net
The aim of this study was to evaluate the anti-inflammatory and the ulcerogenic activity of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1, 2, 4-triazole-3-thiol. The anti-inflammatory effect …
Number of citations: 17 www.iasj.net
T Sugane, T Tobe, W Hamaguchi… - Journal of Medicinal …, 2013 - ACS Publications
We report on the optimization of 4H-1,2,4-triazole derivatives to increase their activity and selectivity as glycine transporter 1 (GlyT1) inhibitors. Structure–activity relationship exploration …
Number of citations: 37 pubs.acs.org
M Arfan, SZ Siddiqui, MA Abbasi… - Journal of the …, 2021 - search.ebscohost.com
Our efforts lay emphasis on synthesis of S-aralkylated 5-(4-OMeC6H5)-4-phenyl-4H-1, 2, 4-triazol-3-thiols like pharmacologically active candidates to counter neurodegenerative …
Number of citations: 1 search.ebscohost.com

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